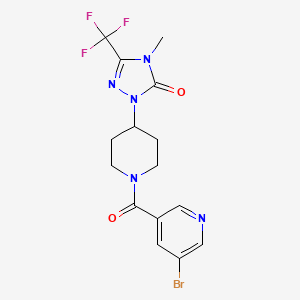
1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15BrF3N5O2 and its molecular weight is 434.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034511-27-6) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. The structure of this compound features a brominated nicotinoyl group linked to a piperidine ring and a triazole moiety, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅BrF₃N₅O₂ |
| Molecular Weight | 434.21 g/mol |
| CAS Number | 2034511-27-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the trifluoromethyl group and the brominated nicotinoyl moiety may enhance the binding affinity of this compound to specific enzymes or receptors involved in microbial resistance or inflammation pathways. In particular, triazoles have been shown to inhibit the synthesis of ergosterol in fungi and may also interfere with nucleic acid synthesis in bacteria.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For example:
- Staphylococcus aureus : Exhibits susceptibility with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Escherichia coli : Shows reduced growth in the presence of the compound, indicating potential bacteriostatic effects.
Case Studies
A recent study focused on the synthesis and biological evaluation of triazole derivatives found that compounds with similar structural motifs displayed promising antibacterial and antifungal properties. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities to target proteins such as thymidine kinase and biotin carboxylase, revealing binding energies indicative of strong interactions (e.g., -7.292 kcal/mol for thymidine kinase) .
Comparative Analysis
The following table summarizes the biological activities observed in related triazole compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(1-(5-bromonicotinoyl)piperidin-4-yl)-triazole | Moderate | Moderate | Low |
| 4-Methyltriazole | High | High | Moderate |
| 5-Decylthio-triazole | High | Moderate | High |
Propriétés
IUPAC Name |
2-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N5O2/c1-22-13(15(17,18)19)21-24(14(22)26)11-2-4-23(5-3-11)12(25)9-6-10(16)8-20-7-9/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSJURMFGFTZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














